3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester
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Overview
Description
3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (from the boronic ester) is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic esters, such as pinacol boronic esters, can be converted to a mixture of organotrifluoroborate and pinacol . This conversion could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is highly valuable in organic synthesis, enabling the creation of complex molecules from simpler ones .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2-fluoro-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Chloro-2-fluoro-5-nitrophenylboronic acid+Pinacol→3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Hydrolysis: Aqueous acids or bases.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.
Oxidation: Phenols.
Hydrolysis: Boronic acids.
Scientific Research Applications
3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Employed in the synthesis of biologically active molecules and drug candidates.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Used in the development of probes and sensors for biological studies.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro, fluoro, and nitro substituents.
4-Bromo-2-fluorophenylboronic Acid Pinacol Ester: Contains a bromo substituent instead of chloro and nitro groups.
3-Chloro-4-fluorophenylboronic Acid Pinacol Ester: Similar but with different positions of the substituents.
Uniqueness
3-Chloro-2-fluoro-5-nitrophenylboronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of chloro, fluoro, and nitro groups can enhance its utility in various synthetic applications by providing additional sites for functionalization and altering electronic properties.
Properties
IUPAC Name |
2-(3-chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAQYYIFVHEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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